Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound belonging to the class of naphthalene derivatives. This compound is characterized by a naphthalene ring system that is partially hydrogenated, with a methyl group and a carboxylate ester group attached. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-methyl-naphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The resulting tetrahydronaphthalene derivative is then esterified using methanol and an acid catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient hydrogenation and esterification. The use of high-pressure hydrogenation reactors and automated control systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonated or nitrated derivatives.
Scientific Research Applications
Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-fluoro-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
- 6-Methyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceutical compounds.
Biological Activity
Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS Number: 66193-59-7) is a compound belonging to the class of naphthalene derivatives. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.23 g/mol
- Structural Characteristics : The compound features a naphthalene ring system with a carboxylate functional group, which is essential for its biological interactions.
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily through its interaction with various biochemical pathways:
- Antimicrobial Activity : Studies have indicated that naphthalene derivatives can exhibit antimicrobial properties against a range of pathogens. The mechanism generally involves disruption of microbial cell membranes and interference with metabolic processes.
- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This is particularly relevant in preventing cellular damage related to chronic diseases.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism of Action | References |
---|---|---|
Antimicrobial | Disruption of cell membranes | , |
Antioxidant | Scavenging free radicals | , |
Anti-inflammatory | Modulation of cytokine production | , |
Case Study 1: Antimicrobial Efficacy
A study conducted on various naphthalene derivatives demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be relatively low compared to other tested compounds, indicating potent antimicrobial potential.
Case Study 2: Antioxidant Activity
In vitro assays revealed that this compound effectively reduced lipid peroxidation in rat liver homogenates. This suggests its potential role as a protective agent against oxidative damage in liver tissues.
Research Findings
Recent research has focused on the synthesis and modification of naphthalene derivatives to enhance their biological activities. A notable finding includes the development of analogs with improved solubility and bioavailability. These modifications have led to increased efficacy in both antimicrobial and anti-inflammatory assays.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
NCHQZUUBIFDOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2)C(=O)OC |
Origin of Product |
United States |
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